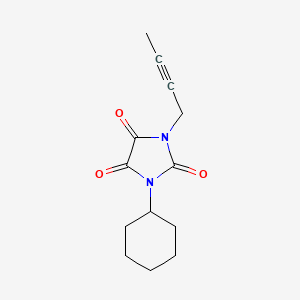![molecular formula C12H9FN2S2 B7592919 3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7592919.png)
3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile, also known as compound A, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiazole-containing compounds and has shown promising results in various scientific research applications.
作用机制
The mechanism of action of 3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile A is not fully understood. However, it is believed to inhibit the growth of cancer cells, fungi, and bacteria by interfering with their DNA synthesis and cell division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound A has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Physiologically, this compound A has been shown to induce a decrease in cell viability and an increase in apoptosis in cancer cells.
实验室实验的优点和局限性
Compound A has several advantages for lab experiments. It is a synthetic 3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile, which means that it can be easily synthesized in large quantities. It has also been shown to have a high degree of purity, which makes it suitable for various assays and experiments. However, there are also some limitations to using this compound A in lab experiments. It has a relatively short half-life, which means that its effects may not be long-lasting. Additionally, it may not be suitable for use in vivo due to its potential toxicity.
未来方向
There are several future directions for the study of 3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile A. One potential direction is to study its potential as a chemotherapeutic agent. It has shown promising results in vitro, and further studies could determine its efficacy in vivo. Another potential direction is to study its mechanism of action in more detail. Understanding how this compound A inhibits the growth of cancer cells, fungi, and bacteria could lead to the development of more effective therapies. Finally, future studies could focus on developing analogs of this compound A that have improved efficacy and reduced toxicity.
合成方法
Compound A can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromo-3-fluorobenzonitrile with 2-methyl-4-thiocyanatomethylthiazole in the presence of a base such as potassium carbonate. The reaction results in the formation of 3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile. The purity of the this compound can be increased by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
Compound A has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, antifungal agent, and antibacterial agent. In vitro studies have shown that 3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile A inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
属性
IUPAC Name |
3-fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2S2/c1-8-15-10(6-16-8)7-17-12-3-2-9(5-14)4-11(12)13/h2-4,6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEUZRUYHLWRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=C(C=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-5-[(5-methyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7592838.png)



![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7592890.png)
![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)
![N-ethyl-4-[(6-methylpyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7592902.png)
![N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7592906.png)

![2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)

![3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile](/img/structure/B7592926.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide](/img/structure/B7592928.png)